Quinolin-3-amine hydrochloride
Overview
Description
Quinolin-3-amine hydrochloride, also known as 3-Aminoquinoline, is a compound used for research and development . It is a derivative of Quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 3-Aminoquinoline variant would have an amine group attached to the third carbon in the quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives, including 3-Aminoquinoline, have been functionalized for biological and pharmaceutical activities using various synthesis protocols . For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Scientific Research Applications
Antimicrobial Properties
Quinolin-3-amine hydrochloride derivatives have been synthesized and evaluated for antimicrobial activities. For example, El-Gamal et al. (2016) synthesized 3-substituted 6-methoxy-1H-pyrazolo [3,4-b]quinoline derivatives, which showed moderate activities against a wide range of selected organisms, including gram-positive and gram-negative bacteria, and fungi (El-Gamal, Hagrs, & Abulkhair, 2016).
Anti-HIV Properties
Strekowski et al. (1991) synthesized 2-(aryl or heteroaryl)quinolin-4-amines, some of which show anti-HIV-1 activity at a concentration level of 1 µM and low cell toxicity in vitro (Strekowski et al., 1991).
Catalysis in Asymmetric Transfer Hydrogenation
Cai et al. (2014) developed a chiral phosphoric acid catalyzed asymmetric transfer hydrogenation of aromatic amines, including quinolin-3-amines, achieving high diastereo- and enantioselectivities (Cai, Guo, Feng, Wu, & Zhou, 2014).
Synthesis of Polysubstituted Quinolin-3-amines
Wang, Xu, and Song (2021) disclosed a protocol using Mn(III) acetate as a mild one-electron oxidant in a radical process to construct polysubstituted quinolin-3-amines, providing access to functional quinoline derivatives (Wang, Xu, & Song, 2021).
Induction of Apoptosis in Cancer Cells
Zhang et al. (2008) reported on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, active against cancer cells derived from several human solid tumors (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
Anti-Cancer Agents
Mulakayala et al. (2012) conducted a study on the synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, leading to novel quinoline derivatives, some of which were found to be active against cancer cell lines (Mulakayala, Rambabu, Raja, M., Kumar, Kalle, Krishna, Reddy, Rao, & Pal, 2012).
Mechanism of Action
While the specific mechanism of action for Quinolin-3-amine hydrochloride is not mentioned in the search results, quinoline-based compounds are known to have diverse biological activities. For instance, bedaquiline, a diarylquinoline antimycobacterial drug, inhibits mycobacterial ATP synthase by binding to subunit c of the enzyme, which is essential for the generation of energy in M. tuberculosis .
Safety and Hazards
3-Aminoquinoline may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation, causes skin irritation, is toxic in contact with skin, and is toxic if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry as well as in the field of industrial chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinolin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJPZMGHTSQVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598521 | |
Record name | Quinolin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-3-amine hydrochloride | |
CAS RN |
65259-40-7 | |
Record name | Quinolin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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